1-(2-Bromo-4-chlorophenyl)-1H-imidazole
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Overview
Description
1-(2-Bromo-4-chlorophenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This specific compound is characterized by the presence of a bromo and chloro substituent on the phenyl ring attached to the imidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-4-chlorophenyl)-1H-imidazole typically involves the reaction of 2-bromo-4-chloroaniline with glyoxal in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazole ring. The reaction conditions generally include heating the mixture under reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-4-chlorophenyl)-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents on the phenyl ring can be replaced by other groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The imidazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the phenyl ring, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(2-Bromo-4-chlorophenyl)-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: The compound is used in the synthesis of advanced materials, including polymers and liquid crystals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is used as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-chlorophenyl)-1H-imidazole in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways depend on the biological context, but common targets include kinases and other regulatory proteins involved in cell signaling.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Bromo-4-fluorophenyl)-1H-imidazole
- 1-(2-Chloro-4-bromophenyl)-1H-imidazole
- 1-(2-Bromo-4-methylphenyl)-1H-imidazole
Uniqueness
1-(2-Bromo-4-chlorophenyl)-1H-imidazole is unique due to the specific combination of bromo and chloro substituents, which confer distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2-bromo-4-chlorophenyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c10-8-5-7(11)1-2-9(8)13-4-3-12-6-13/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWIEMUQSYAHIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)N2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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